molecular formula C12H7F2N B11894165 4-(Difluoromethyl)-2-naphthonitrile

4-(Difluoromethyl)-2-naphthonitrile

Cat. No.: B11894165
M. Wt: 203.19 g/mol
InChI Key: OCIICMFFSHKBOP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-naphthonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Difluoromethyl)-2-naphthonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-naphthonitrile involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2-naphthonitrile
  • 2-(Difluoromethyl)-naphthalene
  • 4-(Difluoromethyl)-1-naphthonitrile

Comparison: 4-(Difluoromethyl)-2-naphthonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the naphthalene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C12H7F2N

Molecular Weight

203.19 g/mol

IUPAC Name

4-(difluoromethyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H7F2N/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H

InChI Key

OCIICMFFSHKBOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)C#N

Origin of Product

United States

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